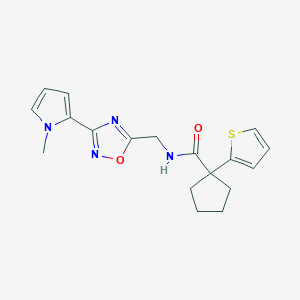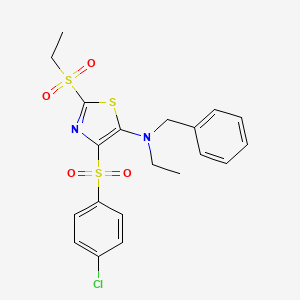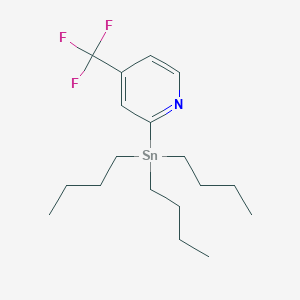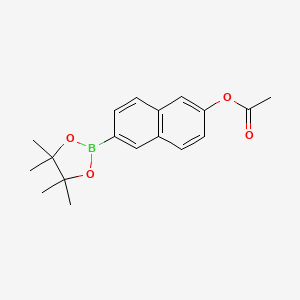
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “6-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylhexanamide” were not found, there are general methods for synthesizing quinazolinone derivatives . These methods often involve the reaction of anthranilic acid derivatives with isocyanates or isothiocyanates.Molecular Structure Analysis
The molecular structure of “6-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylhexanamide” would likely feature a quinazolinone core, which consists of a fused two-ring system, containing a benzene ring and a pyrimidine ring .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Quinazolines, such as 6,7-dimethoxyquinazoline-2,4-diamines, have been synthesized and evaluated for their antimalarial activity. These compounds, through structure-activity relationship studies, have shown significant potential as antimalarial drug leads, highlighting their critical role in developing new therapeutic agents against malaria Mizukawa et al., 2021.
Anticancer and Antimicrobial Applications
Quinazolinones have demonstrated "privileged" pharmacophoric properties, showing significant anticancer and antimicrobial activities. The ability to functionalize these compounds to toggle photosensitization on and off suggests their potential in developing novel photo-chemotherapeutics or photodynamic therapy agents Mikra et al., 2022.
Histamine H4 Receptor Inverse Agonists
Quinazoline derivatives have been identified as potent inverse agonists for the histamine H4 receptor, suggesting their utility in treating inflammatory conditions. This discovery highlights the versatility of quinazoline scaffolds in drug development, particularly for anti-inflammatory and potential dual-action histamine receptor modulators Smits et al., 2008.
Antitumor Agents
The synthesis of water-soluble quinazolin-4-one derivatives has been driven by the need for compounds with improved solubility for in vivo evaluation. These derivatives, designed from the antitumor agent CB30865, show increased water solubility and enhanced cytotoxicity, retaining unique biochemical characteristics for cancer treatment Bavetsias et al., 2002.
Alzheimer's Disease Treatment
Quinazolin-4-one derivatives have been explored for the treatment of Alzheimer's disease, with compounds showing selective inhibition of histone deacetylase-6 (HDAC6). These inhibitors promote neurite outgrowth and enhance synaptic activity, indicating their potential in improving cognitive functions in Alzheimer's disease Yu et al., 2013.
Antiviral Activities
Quinazolinone derivatives have been synthesized and screened for antiviral activities against various respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome coronavirus. This research underscores the potential of quinazolinone scaffolds in developing new antiviral therapeutics Selvam et al., 2007.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylhexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12(2)18-15(21)10-4-3-7-11-20-16(22)13-8-5-6-9-14(13)19-17(20)23/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYLWBIZSQQXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylhexanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[3-(Trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride](/img/structure/B2973604.png)
![N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2973605.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide](/img/structure/B2973607.png)
![5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2973608.png)



![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2973616.png)

![7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2973619.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2973623.png)